molecular formula C8H16N2O4 B3048938 N1,N4-bis(2-hydroxyethyl)succinamide CAS No. 1871-90-5

N1,N4-bis(2-hydroxyethyl)succinamide

Cat. No.: B3048938
CAS No.: 1871-90-5
M. Wt: 204.22 g/mol
InChI Key: PDECHAVKIJHTRQ-UHFFFAOYSA-N
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Description

Significance and Research Context of N1,N4-bis(2-hydroxyethyl)succinamide

The significance of this compound in academic research is primarily understood through its relationship to the broader class of succinamide (B89737) and succinimide (B58015) derivatives. These parent compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning their core structures are frequently found in biologically active compounds. researchgate.net The presence of hydroxyl groups in this compound offers reactive sites for further functionalization, making it a potentially valuable building block in the synthesis of more complex molecules with specific therapeutic or material properties. Research into related compounds, such as bis(2-hydroxyethyl) 2-phenylsuccinate, highlights the utility of the bis(2-hydroxyethyl) moiety in creating novel esters with potential industrial applications. mdpi.com

Overview of Succinamide Derivatives in Chemical Science

Succinamide and its derivatives, including the closely related succinimides, form a class of compounds with a wide range of applications and biological activities. researchgate.net The succinimide ring (pyrrolidine-2,5-dione) is a key structural feature in several established anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide. pharmaguideline.com

Beyond their use in medicine, these derivatives are important in materials science and organic synthesis. researchgate.net They can be used as synthons for creating more complex heterocyclic compounds and have been explored for their potential in agrochemicals and functional materials. researchgate.net The reactivity of the succinimide core, particularly the carbonyl and methylene (B1212753) groups, allows for straightforward chemical modification, enabling the synthesis of large libraries of compounds for screening. researchgate.net

The research into succinamide and succinimide derivatives has revealed a vast spectrum of biological activities, as detailed in the table below.

Reported Biological Activities of Succinamide and Succinimide Derivatives
Biological ActivityDescriptionReferences
AnticonvulsantUsed in the treatment of seizures, particularly absence seizures. pharmaguideline.comnih.gov
Anti-inflammatoryDemonstrated ability to reduce inflammation in various models. researchgate.netnih.gov
AntimicrobialActivity against various bacteria and fungi. researchgate.netnih.gov
AntitumorShows potential in inhibiting the growth of cancer cells. researchgate.netnih.gov
Enzyme InhibitionIncludes inhibition of enzymes like acetylcholinesterase (AChE) and α-glucosidase, relevant to Alzheimer's and diabetes. nih.govnih.govmdpi.com
AntioxidantAbility to scavenge free radicals, which is beneficial in conditions involving oxidative stress. nih.govnih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for compounds like this compound is heavily influenced by trends in sustainable chemistry and materials science. There is a growing interest in using bio-based feedstocks, such as succinic acid, to produce polymers and other value-added chemicals. nih.gov Recent research has demonstrated the "upcycling" of poly(succinates), a type of biodegradable plastic, into N-substituted succinimides using amine reagents. nih.govresearchgate.net This points to a potential role for this compound as a target molecule in circular economy strategies.

Another emerging trend is the development of advanced functional materials. The hydroxyl groups on this compound make it a candidate for creating new polymers, hydrogels, or coatings with tailored properties. The broader field of functional materials encompasses everything from stimuli-responsive polymers to nanomaterials and sensors, areas where novel monomers and crosslinkers are in constant demand. mdpi.com Furthermore, new synthetic methods, such as visible light-promoted, metal-free reactions, are being developed to create functionalized succinimides with high efficiency and stereoselectivity, which could be applied to the synthesis of this compound and its derivatives. rsc.org

Key Research Challenges and Opportunities for this compound

A primary challenge in the study of this compound is the limited body of specific research. While the broader family of succinimides is well-studied, this particular compound lacks extensive characterization and application-focused investigation. This, however, presents a significant opportunity.

Challenges:

Lack of Specific Data: There is a scarcity of published research detailing the specific biological activities, material properties, or advanced synthetic applications of this compound.

Synthesis Optimization: While general methods for creating amides from acids and amines are well-established, optimizing these for high-yield, sustainable production of this specific compound may require further research. mdpi.com Developing efficient, metal-free, and environmentally friendly synthesis routes remains a key challenge in modern chemistry. rsc.org

Competition from Established Derivatives: The well-documented efficacy of other succinimide derivatives in fields like medicine means that new, untested compounds must demonstrate significant advantages to attract research interest.

Opportunities:

Polymer Chemistry: The di-functional nature of the molecule (two hydroxyl groups) makes it an excellent candidate for systematic investigation as a monomer or cross-linking agent in polyester (B1180765) or polyurethane synthesis. This could lead to new biodegradable polymers or materials with unique thermal and mechanical properties.

Medicinal Chemistry Scaffold: The compound serves as an unexplored scaffold. Its hydroxyl groups provide convenient points for attaching other functional groups, creating libraries of new compounds for screening against various biological targets, from cancer to neurodegenerative diseases. researchgate.net

Green Chemistry Applications: As a derivative of succinic acid, which can be produced via fermentation, this compound is well-positioned for exploration within the context of biorefineries and sustainable chemical production. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c11-5-3-9-7(13)1-2-8(14)10-4-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDECHAVKIJHTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCO)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940180
Record name N~1~,N~4~-Bis(2-hydroxyethyl)butanediimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-90-5
Record name NSC27128
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis(2-hydroxyethyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N1,n4 Bis 2 Hydroxyethyl Succinamide

Classical and Established Synthetic Routes

Conventional methods for synthesizing N1,N4-bis(2-hydroxyethyl)succinamide are primarily based on fundamental organic reactions such as amidation and condensation. These routes are well-documented and rely on accessible starting materials.

Amidation Reactions for Succinamide (B89737) Formation

The formation of the amide bonds in this compound is the central transformation. Direct amidation involves the reaction between a carboxylic acid and an amine. In this case, succinic acid reacts with ethanolamine (B43304). This reaction typically requires heat to drive off the water formed as a byproduct, shifting the equilibrium towards the product. The process occurs in stages, with the initial reaction likely forming mono- and subsequently diamides as intermediates. researchgate.net

To facilitate amide bond formation under milder conditions, coupling reagents are often employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective for this purpose. nih.gov These reagents activate the carboxylic acid group of succinic acid, making it more susceptible to nucleophilic attack by the amine group of ethanolamine. This approach avoids the high temperatures required for direct thermal condensation and often leads to higher yields and purer products. nih.gov

Condensation Strategies Involving Succinic Acid/Anhydride (B1165640) and Ethanolamine

A highly effective and common strategy for the synthesis of this compound is the condensation reaction between a succinic acid derivative and ethanolamine.

Using Succinic Acid: The direct condensation of succinic acid with two equivalents of ethanolamine is a straightforward approach. The reaction involves heating the components, often in a solvent, to form the diamide (B1670390) and eliminate two molecules of water. researchgate.net Research on similar systems shows that this reaction proceeds through intermediate mono-amide species before the formation of the final diamide product. researchgate.net

Using Succinic Anhydride: A more reactive starting material is succinic anhydride. researchgate.net The reaction of succinic anhydride with ethanolamine is generally faster and can proceed under milder conditions than the reaction with succinic acid. The initial step involves the ring-opening of the anhydride by one molecule of ethanolamine to form a mono-amide mono-ester intermediate. A subsequent reaction with a second molecule of ethanolamine, or rearrangement and further reaction, yields the final this compound. This route is advantageous as it does not produce water as a byproduct in the initial ring-opening step, simplifying the process. researchgate.net A patent describing a similar reaction between an alkenyl succinic anhydride and diethanolamine (B148213) highlights the formation of both ester and amide groups, demonstrating the reactivity of the anhydride with amino alcohols. digitellinc.com

Interactive Table: Comparison of Starting Materials
Starting MaterialKey FeaturesByproductTypical Conditions
Succinic Acid Less reactive, readily availableWater (H₂O)High Temperature
Succinic Anhydride More reactive, faster reactionNone (initially)Milder Temperature

Role of Specific Reagents and Catalysts in Conventional Synthesis

The efficiency of conventional synthetic routes can be significantly influenced by the choice of reagents and catalysts.

Dehydrating Agents: In syntheses starting from succinic acid, agents that facilitate the removal of water can be used. For laboratory-scale preparations where succinic anhydride is the desired intermediate, reagents like acetyl chloride or phosphoryl chloride are used to dehydrate succinic acid. orgsyn.org

Coupling Reagents: As mentioned, carbodiimides like EDC are used to activate succinic acid for amidation, enabling the reaction to proceed at lower temperatures. nih.gov

Catalysts: In certain contexts, such as reductive amidation processes that might produce related compounds, metal catalysts are employed. For instance, ruthenium on carbon (Ru/C) and platinum-rhenium on titania (Pt-Re/TiO₂) have been studied for reactions between succinic acid and ethanolamine, which can lead to various amide and cyclized products. researchgate.netnih.gov

Solvents: The choice of solvent can impact reaction rates and outcomes. Solvents like N,N-dimethylformamide (DMF) have been used in related reactions involving succinic anhydride and amino alcohols. cetjournal.it

Advanced and Emerging Synthesis Technologies

To overcome the limitations of classical batch synthesis, such as long reaction times and energy inefficiency, advanced technologies like microwave-assisted synthesis and flow chemistry are being explored.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher yields and cleaner product profiles. azolifesciences.com The rapid, uniform heating provided by microwaves can enhance the kinetics of the amidation and condensation reactions required to form this compound. azolifesciences.comnih.gov

While specific literature on the microwave-assisted synthesis of this exact compound is not prominent, the principles are broadly applicable. A hypothetical microwave-assisted approach would involve mixing succinic anhydride and ethanolamine, possibly with a suitable solvent, and irradiating the mixture in a dedicated microwave reactor. The process would offer precise temperature control and rapid heating, accelerating the formation of the diamide. hovione.com This method aligns with the goals of green chemistry by reducing energy consumption and potentially minimizing the need for solvents.

Flow Chemistry Approaches for Continuous Production and Process Intensification

Flow chemistry, or continuous flow manufacturing, represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers numerous advantages for the synthesis of this compound, particularly for large-scale production. thieme-connect.de

Key benefits of a flow chemistry approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior temperature control and efficient mixing, which is crucial for controlling reaction selectivity and yield.

Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling reagents and energetic reactions.

Process Intensification: Flow systems can operate for extended periods, enabling the production of large quantities of material from a small physical footprint. This leads to reduced solvent usage, less waste, and higher efficiency. hovione.com

Scalability: Scaling up production is often simpler than with batch processes, as it involves running the system for a longer duration or parallelizing multiple reactor lines rather than using larger, more complex vessels.

A continuous flow process for this compound could be designed by pumping streams of succinic anhydride and ethanolamine solutions to a mixing point, followed by passage through a heated reactor coil to achieve the desired conversion before the product is collected downstream.

Interactive Table: Comparison of Synthesis Technologies
TechnologyPrimary AdvantageReaction TimeScalability
Conventional Batch Well-established, simple setupHoursRequires larger vessels
Microwave-Assisted Speed, higher yieldMinutesGood for lab/pilot scale
Flow Chemistry Safety, efficiency, consistencyContinuous (residence time in seconds/minutes)Excellent for large scale

Solvent-Free Synthesis Methodologies

The pursuit of environmentally benign chemical processes has propelled the development of solvent-free synthesis methodologies for a variety of compounds, including this compound. These methods aim to reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Key solvent-free approaches applicable to the synthesis of this succinamide derivative include thermal condensation and microwave-assisted synthesis.

Thermal Condensation:

Direct thermal condensation of succinic acid and ethanolamine represents a straightforward, solvent-free approach to this compound. The reaction typically involves heating a stoichiometric mixture of the reactants at elevated temperatures. The primary byproduct of this amidation reaction is water, which is removed as the reaction progresses, driving the equilibrium towards product formation.

The efficiency of this method can be influenced by several factors, including reaction temperature, time, and the use of catalysts. While the reaction can proceed without a catalyst, various heterogeneous catalysts can be employed to enhance the reaction rate and yield. For instance, Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective in the direct amidation of dicarboxylic acids with amines. clockss.orgcreative-biolabs.com The catalyst's tolerance to water and its reusability make it a sustainable option for this type of synthesis. clockss.orgcreative-biolabs.com

Table 1: Comparison of Catalysts in Solvent-Free Amide Synthesis
CatalystReaction ConditionsTypical YieldReference
None (Thermal)High Temperature (e.g., 160-200°C)Moderate to GoodGeneral Knowledge
Nb₂O₅135°C, o-xylene (B151617) (can be adapted to solvent-free)High clockss.orgcreative-biolabs.com
Biogenic CaCO₃-based catalysts120°CGood osti.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. fraunhofer.de The direct amidation of succinic acid or its esters with ethanolamine can be significantly expedited using microwave energy. This technique offers several advantages over conventional heating, including shorter reaction times, higher yields, and often, cleaner reaction profiles with fewer byproducts. fraunhofer.deresearchgate.net

In a typical microwave-assisted synthesis, the reactants are mixed, sometimes with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate (B79036) (CAN), and subjected to microwave irradiation at a controlled temperature. fraunhofer.de The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the amidation reaction more efficiently than conventional heating methods.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry applicable to this synthesis include the use of biocatalysis, sustainable solvents and reagents, and a focus on waste minimization and atom economy.

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, in particular, have demonstrated significant potential for the amidation of carboxylic acids and their esters. The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a well-studied and effective catalyst for the N-acylation of ethanolamine. nih.gov

The enzymatic synthesis of this compound would involve the reaction of a succinic acid derivative (such as diethyl succinate) with ethanolamine in the presence of a lipase. These reactions are typically carried out under mild conditions, reducing energy consumption and the formation of degradation byproducts. The high chemoselectivity of enzymes can lead to the preferential formation of the desired amide over potential side products.

Another class of enzymes, laccases, has also been explored for the synthesis of succinamide derivatives, highlighting the potential for a range of biocatalysts in these transformations. researchgate.netmdpi.com

Table 2: Examples of Enzymes in Amide Synthesis
EnzymeReactantsKey AdvantagesReference
Candida antarctica Lipase B (Novozym 435)Fatty acids/esters and ethanolamineHigh selectivity, mild conditions, reusability nih.govresearchgate.net
Trametes versicolor laccasep-Coumaroyl amideGreen oxidative coupling researchgate.netmdpi.com

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green synthesis. Ideally, the synthesis of this compound should be conducted in the absence of a solvent or in a green solvent. As discussed in section 2.2.3, solvent-free methods are highly desirable.

When a solvent is necessary, water is an excellent green choice due to its non-toxic, non-flammable, and abundant nature. The synthesis of N-substituted succinimides, precursors to succinamides, has been successfully demonstrated in hot water without the need for a catalyst. acs.org Other sustainable solvent options include ionic liquids and deep eutectic solvents, which exhibit low volatility and can often be recycled. allbiopharm.com

Waste Minimization and Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. fraunhofer.denih.govmdpi.com The ideal synthesis of this compound from succinic acid and ethanolamine has a high theoretical atom economy, as the only byproduct is water.

To minimize waste in practice, it is crucial to employ catalytic methods rather than stoichiometric reagents. The use of recyclable heterogeneous or enzymatic catalysts is particularly advantageous. clockss.orgcreative-biolabs.comresearchgate.net Furthermore, process optimization to achieve high conversion and selectivity reduces the formation of byproducts and simplifies purification, thereby minimizing waste generation. The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a synthesis, with lower E-factors indicating a greener process.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new materials with tailored properties. Strategies for creating these new molecules often focus on modifying the succinamide backbone.

Strategies for Structural Diversification of the Succinamide Backbone

One of the primary methods for synthesizing succinamide derivatives is through the ring-opening of N-substituted succinimides. clockss.org Succinimides can be readily prepared from the reaction of primary amines with succinic anhydride. Subsequent reaction of the N-substituted succinimide (B58015) with a nucleophile, such as an amine or alcohol, leads to the opening of the imide ring and the formation of a succinamide derivative. This approach allows for the introduction of a wide variety of substituents onto one of the amide nitrogens.

For the synthesis of analogues of this compound, one could envision a two-step process. First, the reaction of succinic anhydride with a substituted ethanolamine derivative would yield an N-substituted succinimide. In the second step, this intermediate could be reacted with a different ethanolamine or another nucleophile to generate an unsymmetrically substituted succinamide.

Another strategy for diversification involves starting with a pre-functionalized succinic acid derivative. For example, using a substituted succinic acid in the initial amidation reaction with ethanolamine would result in a succinamide with substituents on the carbon backbone.

Furthermore, the succinamide structure can serve as a building block for the synthesis of larger molecules, such as poly(ester amide)s and polyamides. osti.govfraunhofer.de By controlling the polymerization conditions, the succinamide moiety can be incorporated into polymer chains, leading to materials with potentially new and useful properties.

Functionalization and Derivatization of Hydroxyethyl (B10761427) Moieties

The terminal hydroxyethyl groups (-CH₂CH₂OH) on this compound are primary alcohol functionalities, making them amenable to a wide range of chemical modifications. These reactions allow for the tailoring of the molecule's physical and chemical properties for specific applications. Common derivatization strategies target the hydroxyl group for esterification, etherification, and other functional group interconversions.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides or carboxylic anhydrides. libretexts.orgresearchgate.net For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding dibenzoate ester. This process introduces aromatic moieties, which can be useful for applications requiring UV-Vis detection in analytical techniques like HPLC. libretexts.org

Acylation: Acylating agents, such as propionic anhydride, can be used to convert the hydroxyl groups into their respective esters. researchgate.net This type of derivatization can alter the molecule's polarity and solubility.

Silylation: Reaction with silylating agents, like trimethylchlorosilane (TMS-Cl), converts the hydroxyl groups to trimethylsilyl (B98337) ethers. This derivatization is often employed in gas chromatography to increase the volatility and thermal stability of the analyte. libretexts.org

The table below summarizes common derivatization reactions for the hydroxyethyl groups.

Reaction Type Reagent Functional Group Formed Purpose
EsterificationAcyl Halide (e.g., Benzoyl Chloride)EsterIntroduce chromophore, alter properties
EsterificationCarboxylic Anhydride (e.g., Acetic Anhydride)EsterModify polarity and solubility
SilylationSilyl Halide (e.g., Trimethylchlorosilane)Silyl EtherIncrease volatility for GC analysis

This table is generated based on common derivatization reactions for hydroxyl groups. libretexts.orgresearchgate.net

Regioselective and Stereoselective Synthesis Challenges

For the specific synthesis of this compound, regioselectivity is not a major challenge due to the symmetrical nature of both succinic acid (or its anhydride) and the final product. The two carboxylic acid groups of succinic acid are chemically equivalent, as are the two amino groups in the conceptual diamine precursor.

However, challenges in stereoselectivity become significant when synthesizing chiral derivatives of succinimides. nih.gov Chiral 3-substituted and 3,4-disubstituted succinimide structures are prevalent in many biologically active compounds and pharmaceuticals. nih.gov The synthesis of these chiral molecules requires advanced strategies to control the stereochemistry.

Methods for achieving stereoselectivity include:

Asymmetric Catalysis: Utilizing chiral catalysts, such as rhodium-based systems, for reactions like asymmetric transfer hydrogenation of maleimide (B117702) derivatives can produce specific stereoisomers of substituted succinimides with high enantiomeric and diastereomeric purity. nih.gov

Dynamic Kinetic Resolution: This strategy can be employed to convert a racemic mixture of starting materials into a single desired stereoisomer of the product. nih.gov

While this compound itself is achiral, the synthesis of its more complex, substituted analogs often requires careful consideration of stereochemical control to achieve the desired biological or chemical activity. nih.gov

Reaction Mechanism and Kinetic Studies

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound.

Mechanistic Investigations of Amide Bond Formation in Succinamides

The formation of the amide bonds in this compound typically proceeds through the reaction of a carboxylic acid derivative (like succinic acid or succinic anhydride) with an amine (ethanolamine). researchgate.netmdpi.com

The general mechanism for amide bond formation involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the carboxylic acid or its activated form. youtube.com

Activation of Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often slow. Therefore, the carboxylic acid is typically "activated". In the case of using succinic anhydride, the carbonyl carbon is already sufficiently electrophilic for the reaction to proceed. mdpi.com When starting with succinic acid, a coupling reagent or catalyst is often used. luxembourg-bio.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of the succinic acid derivative. This forms a tetrahedral intermediate. youtube.com

Proton Transfer & Elimination: The tetrahedral intermediate collapses, eliminating a leaving group. When starting with succinic anhydride, the ring opens to form an intermediate succinamic acid. A second molecule of ethanolamine then reacts with the remaining carboxylic acid group. When starting with succinic acid, a molecule of water is eliminated in each amidation step. researchgate.netyoutube.com

A plausible mechanism starting from succinic acid involves the initial formation of an ammonium-carboxylate salt, which upon heating, dehydrates to form the amide bond. researchgate.net Computational studies on related systems, such as the formation of succinimide from aspartic acid residues, suggest a two-step mechanism involving cyclization to a tetrahedral intermediate followed by dehydration. nih.govmdpi.com

Kinetic Analysis of this compound Synthesis

Specific kinetic data for the synthesis of this compound is not extensively reported in readily available literature. However, kinetic studies of related succinimide formation reactions provide valuable insights. For instance, the kinetics of succinimide formation from asparagine residues have been studied, revealing a multistep process where the rate-determining step can change with pH. rsc.org At acidic pH, the cyclization step is often rate-determining, while at neutral to basic pH, the breakdown of the tetrahedral intermediate can be the slowest step. rsc.org

Factors influencing the reaction rate include:

Temperature: Higher temperatures generally increase the reaction rate.

pH: The pH of the reaction medium can significantly affect the rate by influencing the protonation state of the reactants. nih.gov

Concentration: The rate is dependent on the concentration of both the succinic acid derivative and the ethanolamine.

Catalytic Efficiency and Turnover Frequencies in Catalyzed Reactions

Various catalysts can be employed to improve the efficiency of amide bond formation. These can range from simple acid or base catalysts to more complex organocatalysts or metal-based systems. organic-chemistry.orgacgpubs.org

Acid Catalysis: Brønsted acids like succinic acid itself can act as an organocatalyst in certain reactions. acgpubs.org Acid catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. youtube.com

Metal Catalysis: Lewis acids like TaCl₅-silica gel can catalyze the formation of imides from anhydrides. organic-chemistry.org Manganese pincer complexes have also been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides. organic-chemistry.org

Enzymatic Catalysis: Enzymes such as papain have been used to catalyze peptide and amide bond formation under mechanochemical conditions, demonstrating high efficiency. rsc.org

Turnover frequency (TOF), a measure of catalyst activity, depends on the specific catalyst and reaction conditions. For example, in the stereodivergent synthesis of chiral succinimides using a rhodium catalyst, high turnover numbers (TON, up to 2000) have been reported, indicating high catalytic efficiency. nih.gov

Solvent Effects and Reaction Medium Influence on Reaction Pathways

The choice of solvent can have a profound impact on the reaction rate, yield, and even the mechanism of succinamide synthesis.

Polar Protic Solvents: Solvents like water can participate in the reaction, potentially acting as a proton shuttle to facilitate proton transfers in the mechanism. nih.gov Interestingly, some syntheses of N-substituted succinimides have been successfully carried out in hot water, presenting a green chemistry approach. researchgate.net

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve a wide range of reactants and are not acidic enough to protonate the amine nucleophile, thus maintaining its reactivity. mdpi.com

Solvent-Free Conditions: Some syntheses are performed under solvent-free conditions, which is an environmentally friendly approach. For example, succinic acid has been used as an organocatalyst for the synthesis of α-amino nitriles under solvent-free conditions. acgpubs.org

The flexibility of the reacting molecules and their accessibility to the solvent are also important factors. Computational studies have shown that succinimide formation is more likely to occur in flexible and solvent-accessible regions of larger molecules. mdpi.com

The following table summarizes the influence of different reaction media.

Solvent Type Example(s) Influence on Reaction Reference(s)
Polar ProticWaterCan act as a proton shuttle; enables "green" synthesis. researchgate.netnih.gov
Polar AproticDMF, DMSOGood solvating power, maintains amine nucleophilicity. mdpi.com
Non-polarToluene, HexaneLower conversion rates observed in some cases. nih.gov
Solvent-FreeNoneEnvironmentally friendly, can be highly efficient. acgpubs.org

This table provides a general overview of solvent effects based on related succinamide synthesis literature.

Structural Elucidation and Conformational Analysis of N1,n4 Bis 2 Hydroxyethyl Succinamide

Advanced Spectroscopic Characterization Techniques

A thorough understanding of N1,N4-bis(2-hydroxyethyl)succinamide's molecular structure and behavior in different states would necessitate a suite of advanced spectroscopic studies.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be instrumental in identifying the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum would be expected to show prominent absorption bands corresponding to the O-H stretching of the hydroxyl groups, the N-H stretching of the amide groups, and the C=O stretching of the amide carbonyls. The precise positions of these bands would provide insights into the extent and nature of hydrogen bonding within the molecule's structure. Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds, and could offer further details on the molecule's symmetry.

A hypothetical data table for the expected FT-IR vibrational frequencies is presented below, based on characteristic group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching (H-bonded)3500-3200 (broad)
N-HStretching (H-bonded)3400-3200
C-HStretching3000-2850
C=OAmide I~1640
N-HBending (Amide II)~1550
C-NStretching (Amide III)~1250
C-OStretching1150-1050

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Dynamics

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the conformational dynamics of a molecule in solution. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different atoms.

A projected table of ¹H and ¹³C NMR chemical shifts is provided below, based on the expected chemical environments.

AtomTypePredicted Chemical Shift (ppm)
H-a (N-CH₂)¹H3.3 - 3.5
H-b (CH₂-OH)¹H3.6 - 3.8
H-c (CH₂-C=O)¹H2.4 - 2.6
OH¹HVariable (depends on solvent and concentration)
NH¹HVariable (depends on solvent and concentration)
C-a (N-CH₂)¹³C40 - 45
C-b (CH₂-OH)¹³C60 - 65
C-c (CH₂-C=O)¹³C30 - 35
C-d (C=O)¹³C170 - 175

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Molecular Orbitals

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the amide group. It is expected to exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength, likely in the far-UV region. The position and intensity of these absorption bands are sensitive to the solvent polarity and can provide insights into the electronic structure and molecular orbitals of the compound.

Crystallographic Analysis and Solid-State Structure

The study of the solid-state structure of this compound would be crucial for understanding its intermolecular interactions and packing in the crystalline state.

Crystal Engineering and Polymorphism Studies of this compound

The ability of this compound to form multiple hydrogen bonds makes it an interesting candidate for crystal engineering studies. By co-crystallizing it with other molecules, it might be possible to create novel supramolecular architectures with specific properties. Furthermore, the compound may exhibit polymorphism, the ability to exist in multiple crystalline forms. Each polymorph would have a unique crystal structure and, consequently, different physical properties. A polymorphism study would involve crystallizing the compound under various conditions and characterizing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, C—H⋯O Interactions, and π-π Stacking

The intermolecular forces at play in the solid-state and condensed phases of this compound are critical in determining its macroscopic properties. These interactions are primarily dominated by hydrogen bonding, with potential contributions from weaker C—H⋯O contacts.

Hydrogen Bonding Networks: The molecular structure of this compound features multiple hydrogen bond donors and acceptors, facilitating the formation of extensive hydrogen bonding networks. The amide (N-H) and hydroxyl (O-H) groups serve as proton donors, while the carbonyl (C=O) and hydroxyl (O-H) oxygens act as proton acceptors. This allows for a variety of strong intermolecular connections, such as N—H⋯O=C and O—H⋯O=C, which are commonly observed in similar molecules containing both amide and hydroxyl functionalities. These interactions are expected to link molecules into chains, sheets, or more complex three-dimensional frameworks, significantly influencing the crystal packing and physical properties of the compound. The presence of both donor and acceptor sites on the hydroxyethyl (B10761427) side chains allows for further branching and complexity in the hydrogen bond network.

π-π Stacking: Due to the absence of aromatic rings in its aliphatic structure, π-π stacking interactions are not a feature of the intermolecular forces in this compound.

Conformational Isomerism and Flexibility

The conformational landscape of this compound is characterized by its inherent flexibility, arising from rotation around several single bonds. This leads to a variety of possible spatial arrangements of its functional groups.

Torsional Analysis and Preferred Conformations in Solution and Solid State

The conformational preferences of this compound are largely dictated by the rotational barriers around its key single bonds. A critical aspect is the restricted rotation around the C-N amide bond, a well-documented phenomenon in amides. This restricted rotation leads to the existence of cis and trans conformers. For a similar compound, N,N-bis(2-hydroxyethyl)acetamide, variable temperature NMR studies have shown that the two hydroxyethyl groups are non-equivalent at room temperature due to this slow rotation, with a significant energy barrier to interconversion. A similar behavior would be expected for this compound, leading to distinct NMR signals for the protons on either side of the amide bond at lower temperatures.

In addition to the amide bond, rotation around the C-C bonds of the succinyl backbone and the C-C and C-O bonds of the hydroxyethyl side chains contributes to the molecule's flexibility. In the solid state, the molecule is likely to adopt a single, low-energy conformation that allows for optimal packing and maximization of intermolecular interactions, particularly hydrogen bonding. In solution, a dynamic equilibrium between multiple conformers is expected, with the relative populations of each conformer being influenced by factors such as solvent and temperature.

BondType of IsomerismExpected BarrierConsequence
Amide (CO-NH)cis/trans IsomerismHighSlow interconversion, potential for distinct conformers to be observed by NMR.
C-C (Succinyl)Rotational IsomerismLowFlexible backbone, allowing for various chain conformations.
C-C (Ethyl)Rotational IsomerismLowFlexible side chains.
C-O (Ethyl)Rotational IsomerismLowFlexible side chains.

Influence of Solvent and Temperature on Conformational Equilibrium

The equilibrium between the different conformers of this compound in solution is sensitive to both the solvent environment and the temperature.

Influence of Solvent: The polarity of the solvent can significantly impact the conformational preferences. Polar protic solvents, for instance, can form hydrogen bonds with the amide and hydroxyl groups, potentially stabilizing conformers where these groups are more exposed. Conversely, in non-polar solvents, intramolecular hydrogen bonding might be favored, leading to more compact conformations. The ability of the solvent to solvate different parts of the molecule can shift the conformational equilibrium to favor the conformer that is best stabilized by the solvent-solute interactions.

Influence of Temperature: Temperature has a pronounced effect on the dynamic conformational processes. As the temperature increases, the rate of rotation around the restricted amide bond will also increase. This can be observed spectroscopically, for example by NMR, where distinct signals for the cis and trans conformers at low temperatures will broaden and eventually coalesce into a single averaged signal at higher temperatures. This coalescence temperature can be used to calculate the free energy barrier for the rotational process. Similarly, increased thermal energy will lead to a greater population of higher-energy conformers and more rapid interconversion between the various rotational isomers of the flexible succinyl and ethyl chains.

ParameterEffect on Conformational Equilibrium
Solvent Polarity Can stabilize or destabilize conformers by interacting with polar groups.
Solvent Hydrogen Bonding Capability Can compete with intramolecular hydrogen bonds, favoring more extended conformations.
Temperature Affects the rate of interconversion between conformers, particularly the cis/trans amide isomers. Higher temperatures lead to faster rotation and population of higher energy states.

Computational Chemistry and Theoretical Investigations of N1,n4 Bis 2 Hydroxyethyl Succinamide

Quantum Chemical Calculations

This section was designed to theoretically probe the intrinsic properties of the N1,N4-bis(2-hydroxyethyl)succinamide molecule.

Molecular Dynamics Simulations

This part of the investigation would have explored the dynamic nature of the compound over time.

Analysis of Solvent-Solute and Intermolecular Interactions

A computational analysis of the solvent-solute interactions of this compound would be essential to predict its solubility and behavior in different media. Molecular dynamics (MD) simulations and quantum mechanical calculations could elucidate the nature and strength of hydrogen bonds formed between the hydroxyl and amide groups of the molecule and various solvents.

Table 1: Hypothetical Data Table of Interaction Energies

SolventInteraction Energy (kcal/mol)Hydrogen Bond Count (Solute-Solvent)
WaterData Not AvailableData Not Available
EthanolData Not AvailableData Not Available
DMSOData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific research data is available.

Similarly, understanding the intermolecular interactions between molecules of this compound is fundamental to predicting its physical state and bulk properties. Such studies would quantify the contributions of van der Waals forces, dipole-dipole interactions, and intermolecular hydrogen bonding.

Simulations of Self-Assembly Processes

The amphiphilic nature of this compound, with its polar hydroxyethyl (B10761427) and amide groups and nonpolar succinyl backbone, suggests a potential for self-assembly in solution. Computational simulations, particularly coarse-grained molecular dynamics, would be instrumental in investigating the formation of micelles, bilayers, or other supramolecular structures. These simulations could predict critical aggregation concentrations and the morphology of the resulting assemblies. To date, no such simulation studies have been published for this compound.

Computational Design of Novel this compound Derivatives

Computational methods are powerful tools for the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, researchers could explore a vast chemical space to identify promising candidates for various applications.

Structure-Property Relationship Studies for Material Applications (non-biological)

Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the structural features of this compound derivatives with their material properties, such as thermal stability, mechanical strength, or dielectric constant. This would require a dataset of computationally derived molecular descriptors and experimentally measured properties, which is currently unavailable.

Ligand Design Principles for Coordination Chemistry (non-biological chelation)

The presence of multiple donor atoms (oxygen and nitrogen) in this compound suggests its potential as a chelating agent for metal ions. Computational studies, such as Density Functional Theory (DFT), could be employed to investigate the coordination preferences and binding affinities of this molecule and its derivatives with various metal cations. Such studies would be crucial in designing selective ligands for applications in catalysis or metal sequestration. However, no computational research on the chelation properties of this specific molecule has been reported.

Table 2: Hypothetical Data Table of Binding Affinities

Metal IonBinding Affinity (kcal/mol)Coordination Number
Cu²⁺Data Not AvailableData Not Available
Ni²⁺Data Not AvailableData Not Available
Zn²⁺Data Not AvailableData Not Available

This table is for illustrative purposes only, as no specific research data is available.

Cheminformatics and Data Science Approaches

Cheminformatics and data science offer powerful methodologies for predicting the properties and behavior of chemical compounds, which would be highly applicable to this compound.

Predictive Modeling for Chemical Reactivity and Synthetic Efficiency

Predictive models, based on machine learning algorithms trained on large datasets of chemical reactions, could be used to forecast the reactivity of this compound in various chemical transformations. These models could also predict the efficiency of different synthetic routes, thereby guiding experimental efforts. The development of such models is contingent on the availability of sufficient data, which is currently lacking for this specific compound.

Data Mining and Analysis of Succinamide (B89737) Chemical Space

Data mining and the analysis of chemical space are powerful cheminformatics tools used to navigate the vast landscape of chemical compounds for applications such as drug discovery. nih.govcas.org The "succinamide chemical space" encompasses the entire collection of molecules that contain the succinamide core structure. Analyzing this specific subspace can reveal trends in structural diversity, physicochemical properties, and biological activities, ultimately guiding the design of new compounds with desired characteristics.

The process begins with the compilation of a large dataset of succinamide-containing molecules from chemical databases. For each molecule, a variety of molecular descriptors are calculated, including constitutional, topological, and quantum-chemical properties. This high-dimensional data is then analyzed using statistical and machine learning methods. mdpi.comcas.org

A key technique in this analysis is chemical space visualization, often performed using dimensionality reduction methods like Principal Component Analysis (PCA). mdpi.com PCA can project the multi-dimensional property data onto a two- or three-dimensional plot, allowing researchers to visually inspect the distribution of compounds. This visualization can highlight clusters of molecules with similar properties and identify regions of the chemical space that are densely or sparsely populated. mdpi.com

Another critical aspect is scaffold analysis, which involves systematically breaking down molecules into their core ring systems and linkers. cas.org This helps in understanding the structural diversity within the succinamide family. By identifying frequently occurring scaffolds and unique structural motifs, researchers can pinpoint frameworks that are commonly associated with specific biological activities. Network-based approaches, which construct networks based on chemical similarity, can further aid in exploring the chemical space and identifying potential lead compounds for further investigation. nih.gov

For instance, a data mining approach could analyze thousands of succinamide derivatives to build a Quantitative Structure-Activity Relationship (QSAR) model. Such a model could predict the biological activity of novel, unsynthesized succinamide compounds based on their computed structural and chemical properties, thereby accelerating the discovery process. mdpi.com

Illustrative Data for Succinamide Chemical Space Analysis

Compound ID Scaffold Type Molecular Weight ( g/mol ) cLogP TPSA (Ų) Biological Target Class (Hypothetical)
Succinamide_001 Acyclic 116.12 -1.5 86.9 Enzyme Inhibitor
Succinamide_002 Phenyl-substituted 192.22 0.5 86.9 Receptor Agonist
Succinamide_003 N-Heterocyclic 215.25 -0.2 99.1 Ion Channel Modulator
Succinamide_004 Fused Ring System 256.30 1.8 86.9 Enzyme Inhibitor

| This compound | Acyclic, Hydroxylated | 204.22 | -2.2 | 127.1 | (Under Investigation) |

Table of Compounds Mentioned

Compound Name
This compound
Donepezil
Physostigmine

Applications in Advanced Materials and Industrial Chemistry

Role as Polymer Science Material Building Blocks

The bifunctional nature of N1,N4-bis(2-hydroxyethyl)succinamide, possessing two hydroxyl groups and a central succinamide (B89737) core, theoretically allows it to act as a building block in polymer synthesis. These functional groups could potentially participate in various polymerization reactions.

Monomer in Polymer Synthesis (e.g., Polycondensation, Ring-Opening Polymerization)

As a diol, this compound could theoretically be employed as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Similarly, its reaction with diisocyanates could yield polyurethanes. However, no specific studies or patents documenting the use of this compound as a monomer in these types of polymerizations have been identified. The literature does not currently contain examples of polymers synthesized from this specific monomer, nor data on their resulting properties such as molecular weight, thermal stability, or mechanical strength.

There is no available information on the participation of this compound in ring-opening polymerization reactions.

Cross-linking Agent in Polymeric Networks and Hydrogels

The two hydroxyl groups present in this compound suggest its potential as a cross-linking agent to create three-dimensional polymeric networks. In theory, it could react with functional groups on polymer chains to form covalent bonds, thereby increasing the rigidity and solvent resistance of the material. This functionality is particularly relevant in the formation of hydrogels, where cross-linkers are essential for creating the water-swollen network structure. Despite this theoretical potential, no published research has been found that demonstrates the use of this compound as a cross-linking agent in either general polymeric networks or specifically in hydrogel formulations.

Synthesis of Polymeric Ionic Liquids and Related Materials

The synthesis of polymeric ionic liquids (PILs) often involves the polymerization of ionic liquid monomers or the chemical modification of existing polymers to introduce ionic moieties. While the structure of this compound could potentially be modified to incorporate ionic groups, there is no evidence in the current scientific literature to suggest it is used as a precursor or building block for the synthesis of PILs or related materials.

Polymer Additives and Modifiers

Chemicals are often added to polymers to modify their properties and improve their performance. The functional groups in this compound hint at possible applications as an additive.

Development of Lubricity Additives and Friction Modifiers

The presence of polar amide and hydroxyl groups in this compound could, in principle, allow it to adsorb onto surfaces and modify frictional properties. Such compounds can act as lubricity additives or friction modifiers in lubricant formulations. However, a review of the available literature and patent databases does not show any data or studies evaluating the effectiveness of this compound for these applications. There are no reported measurements of its impact on the coefficient of friction or wear in any lubricant system.

Applications as Detergents and Dispersants in Industrial Formulations

The combination of hydrophilic hydroxyl groups and a more hydrophobic core suggests that this compound might exhibit surface-active properties, which are characteristic of detergents and dispersants. These compounds are crucial in many industrial formulations for cleaning, stabilizing suspensions, and preventing agglomeration. Nevertheless, there is no documented use or performance data of this compound as a detergent or dispersant in any industrial application.

Exploration of Antioxidant Properties in Polymeric Materials

An extensive search of scientific literature and chemical databases did not yield specific research findings or data concerning the use of this compound as an antioxidant in polymeric materials. While the broader class of succinimides and other related compounds are sometimes explored for such properties, no studies were identified that specifically investigate or detail the antioxidant efficacy or mechanism of this compound when incorporated into polymer matrices.

Functionality as Corrosion Inhibitors in Lubricant Compositions

Precursors and Intermediates in Fine Chemical Synthesis

A review of synthetic chemistry literature did not reveal specific examples or methodologies where this compound is employed as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both amide and hydroxyl groups, suggests potential utility as a building block, yet its application in this capacity is not documented in available research.

There are no available studies that focus on the use of this compound as a foundational structure for the design and synthesis of novel functional organic molecules. The literature does not currently provide insights into how this specific compound might be modified or elaborated upon to create molecules with targeted chemical or physical properties.

Chemical Sensors and Sensing Materials Development

No research or patents were identified that describe the integration or application of this compound in the development of chemical sensors or sensing materials. The potential for this molecule to act as a receptor, signaling unit, or part of a polymer matrix for sensor applications has not been explored in the available scientific literature.

Mechanisms of Interaction with Analytes

This compound possesses two key functional groups that dictate its interaction with various analytes: the hydroxyl (-OH) groups and the amide (-CONH-) linkages. These groups enable a range of non-covalent and coordination interactions, forming the basis for the compound's potential applications in chemical sensing and separation technologies. The primary mechanisms of interaction include hydrogen bonding, coordination with metal ions, and dipole-dipole interactions.

Hydrogen Bonding

Hydrogen bonding is a predominant mode of interaction for this compound due to the presence of both hydrogen bond donors and acceptors. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and amide carbonyl groups can serve as hydrogen bond acceptors. mdpi.comnih.gov The nitrogen atom of the amide group can also participate in hydrogen bonding. libretexts.org

This dual capability allows for versatile interactions with a wide array of analytes. For instance, it can form strong hydrogen bonds with analytes containing electronegative atoms such as oxygen, nitrogen, or fluorine. Conversely, the hydrogen bond donor sites can interact with analytes that have lone pairs of electrons. libretexts.org The presence of multiple hydrogen bonding sites can lead to the formation of stable complexes with analytes, enhancing selectivity and sensitivity in analytical applications.

Table 1: Potential Hydrogen Bonding Interactions of this compound with Different Analytes
Functional Group on this compoundRole in Hydrogen BondingPotential Analyte Functional GroupsNature of Interaction
Hydroxyl (-OH)Donor and Acceptor-OH, -NH2, -COOH, C=OFormation of intermolecular hydrogen bonds leading to complexation.
Amide (-CONH-)Donor (N-H) and Acceptor (C=O)-OH, -NH2, anionsInteraction with both proton-donating and proton-accepting analytes. nih.gov

Coordination with Metal Ions

The oxygen atoms of the hydroxyl and amide carbonyl groups in this compound have lone pairs of electrons that can be donated to metal ions, making the compound a potential ligand for the formation of coordination complexes. mdpi.comuci.edu This interaction is based on the Lewis acid-base theory, where the metal ion acts as a Lewis acid (electron acceptor) and the oxygen or nitrogen atoms of the ligand act as Lewis bases (electron donors).

The bidentate or potentially tetradentate nature of this compound, arising from the two sets of hydroxyl and amide groups, could allow for the formation of chelate complexes with metal ions. Chelation, the binding of a single ligand to a central metal ion at two or more points, generally results in a more stable complex compared to coordination with monodentate ligands. The stability and selectivity of these complexes would depend on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the pH of the medium, and the solvent used.

Table 2: Potential Coordination Interactions with Metal Ions
Coordinating Atom on this compoundType of Ligand SitePotential Metal Ion AnalytesMechanism of Interaction
Hydroxyl OxygenLewis BaseTransition metal ions (e.g., Cu2+, Ni2+, Zn2+), LanthanidesDonation of lone pair electrons to form a coordinate covalent bond.
Amide Carbonyl OxygenLewis BaseAlkali metal ions, Alkaline earth metal ions, Transition metal ionsElectrostatic interaction and donation of lone pair electrons.
Amide NitrogenLewis BaseTransition metal ionsPotential for coordination, though generally a weaker donor than the carbonyl oxygen.

Dipole-Dipole and van der Waals Interactions

In addition to the strong interactions of hydrogen bonding and coordination, this compound can also engage in weaker intermolecular forces such as dipole-dipole and van der Waals interactions. The polar amide and hydroxyl groups create a significant molecular dipole moment, which can lead to electrostatic interactions with other polar analyte molecules.

Environmental Fate and Green Manufacturing Principles for N1,n4 Bis 2 Hydroxyethyl Succinamide

Biodegradability and Environmental Degradation Pathways

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. For N1,N4-bis(2-hydroxyethyl)succinamide, a comprehensive understanding of its behavior in the environment requires an analysis of its biodegradability and the pathways through which it breaks down.

Enzymatic Biodegradation Mechanisms in Environmental Contexts

The primary mechanism for the environmental degradation of many organic compounds is through the action of enzymes produced by microorganisms. The amide linkages in this compound are potentially susceptible to enzymatic hydrolysis by amidases or proteases. researchgate.net These enzymes catalyze the cleavage of the amide bond, leading to the formation of succinic acid and 2-aminoethanol. These breakdown products are common metabolites in many organisms and are expected to be readily biodegradable.

Environmental Persistence Studies and Modeling

Currently, there is a lack of specific experimental studies on the environmental persistence of this compound. Persistence is a measure of how long a chemical remains in the environment before being broken down. Chemicals that are persistent can accumulate in the environment and have long-term effects.

In the absence of experimental data, computational models can be used to predict the environmental persistence of a chemical. These models use the chemical's structure to estimate its susceptibility to various degradation processes. Based on its structure, which consists of readily metabolizable components (succinic acid and ethanolamine (B43304) moieties), it is predicted that this compound would not be persistent in the environment. However, without empirical data, these predictions remain theoretical.

Environmental Impact Assessment (Excluding Ecotoxicology)

Life Cycle Assessment (LCA) for Sustainable Production

A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. For this compound, a "cradle-to-gate" LCA would evaluate the environmental impacts of its production, starting from the extraction of raw materials to the point where the finished product leaves the factory.

The production of this compound would likely involve the reaction of succinic acid or one of its derivatives with 2-aminoethanol. The environmental impact of this process would depend on the source of the reactants. Bio-based succinic acid, produced through the fermentation of renewable feedstocks, generally has a lower carbon footprint compared to petroleum-derived succinic acid. repec.orgresearchgate.netresearchgate.netnih.gov The use of bio-based raw materials is a key principle of green chemistry. ijcps.org

Key Stages in a Hypothetical "Cradle-to-Gate" LCA of this compound

Life Cycle Stage Inputs Outputs Potential Environmental Hotspots
Raw Material Acquisition Energy, water, land use (for bio-based succinic acid) Succinic acid, 2-aminoethanol Fossil fuel depletion, greenhouse gas emissions from agriculture and chemical synthesis
Chemical Synthesis Energy, solvents, catalysts This compound, by-products, waste Energy consumption, solvent emissions, catalyst waste
Purification Energy, water, solvents Purified this compound, impurities, waste Energy consumption, wastewater generation

| Packaging and Transport | Packaging materials, energy | Packaged product | Solid waste, transport emissions |

Waste Valorization and Circular Economy Considerations in Chemical Manufacturing

Waste valorization is the process of converting waste materials into more useful products such as chemicals, materials, and fuels. In the context of this compound manufacturing, there are opportunities to implement waste valorization and circular economy principles. alfalaval.usmdpi.com

For instance, if bio-based succinic acid is used, the agricultural residues from which it is derived can be valorized. dtu.dkrsc.orgresearchgate.netrsc.org These residues can be used to produce other valuable chemicals, biofuels, or as a source of energy for the manufacturing process. This approach aligns with the principles of a circular bioeconomy, which aims to minimize waste and maximize the use of renewable resources. worldbiomarketinsights.comkuleuven.bebiobasedpress.eu

Furthermore, any by-products or waste streams generated during the synthesis and purification of this compound should be evaluated for potential valorization. For example, solvents used in the process could be recovered and reused. The development of catalytic processes that minimize waste and maximize atom economy is also a key aspect of green manufacturing.

Process Analytical Technology (PAT) in Sustainable Manufacturing of this compound

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. agcbio.com The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying on end-product testing. azooptics.comdrawellanalytical.com In the context of the sustainable manufacturing of this compound, PAT offers significant opportunities to optimize process efficiency, reduce waste, and ensure consistent product quality in real-time. rsc.org

Real-Time Monitoring and Control for Process Optimization and Efficiency

The synthesis of this compound, typically involving the amidation of succinic acid or its derivatives with ethanolamine, can be significantly enhanced through the implementation of real-time monitoring and control strategies. PAT tools enable the continuous tracking of Critical Process Parameters (CPPs) that directly impact the Critical Quality Attributes (CQAs) of the final product. agcbio.com

Key Process Parameters and Monitoring Techniques:

For the synthesis of this compound, key parameters to monitor include the concentration of reactants (succinic acid/derivative and ethanolamine), the formation of the product, and the presence of any intermediates or by-products. Temperature, pressure, and reaction kinetics are also crucial for process control. pharmoutsourcing.com In-line spectroscopic techniques are particularly well-suited for this purpose. azooptics.com

Mid-Infrared (MIR) and Near-Infrared (NIR) Spectroscopy: These techniques can be used for the in-line monitoring of the concentrations of reactants and products. For instance, MIR spectroscopy can identify the unique spectral "fingerprints" of molecules, with amide bonds showing characteristic absorption peaks. agcbio.com NIR spectroscopy is effective for monitoring moisture content and particle size, which can be critical in later-stage processing like crystallization and drying. photonics.com

Raman Spectroscopy: This non-destructive technique provides a unique spectral fingerprint of the chemical composition and molecular structure of the materials being analyzed. spectroscopyonline.com It can be used to monitor the progress of the amidation reaction by tracking the disappearance of the carboxylic acid or ester functional groups and the appearance of the amide functional groups in real-time. pharmoutsourcing.com

A case study in the synthesis of the pharmaceutical ciprofloxacin (B1669076) demonstrated the use of in-line Fourier-transform infrared (FTIR) and Raman spectroscopy for real-time monitoring of intermediate and final product concentrations in a multi-step continuous manufacturing process. acs.org A similar approach could be applied to the synthesis of this compound to achieve real-time process control and optimization.

The data obtained from these in-line measurements can be used to develop process models that enhance understanding and allow for predictive control. This leads to several benefits in terms of process optimization and efficiency:

Improved Yield and Purity: By continuously monitoring the reaction, conditions can be adjusted in real-time to maximize the formation of this compound and minimize the formation of impurities.

Waste Reduction: Optimized reaction conditions and reduced batch failures lead to less waste generation, a key principle of green manufacturing.

Enhanced Safety: Continuous monitoring can help to detect and prevent runaway reactions or other hazardous situations.

The following interactive table summarizes potential PAT tools for real-time monitoring in the synthesis of this compound.

Process Parameter PAT Tool Potential Benefits
Reactant ConcentrationIn-line NIR, Raman, or MIR SpectroscopyOptimized stoichiometry, improved yield
Product FormationIn-line NIR, Raman, or MIR SpectroscopyReal-time kinetics, precise endpoint determination
Impurity ProfileOn-line HPLC/UHPLCMinimized side reactions, improved product purity
Reaction TemperatureIn-situ Temperature ProbesTighter process control, prevention of side reactions
Mixing EfficiencyIn-line Particle Size/Distribution AnalyzersConsistent reaction rates, prevention of hot spots

In-line and On-line Spectroscopic and Chromatographic Methods for Quality Assurance

Quality assurance in the manufacturing of this compound can be significantly enhanced by integrating in-line and on-line analytical methods. These techniques provide immediate feedback on product quality throughout the production process, moving away from traditional, time-consuming off-line testing.

In-line Spectroscopic Methods:

As mentioned previously, in-line NIR, MIR, and Raman spectroscopy are powerful tools for quality assurance. They can be installed directly into the reaction vessel or transfer lines to provide continuous data on the chemical composition of the process stream. azooptics.com For this compound, these methods can be used to:

Confirm Reaction Completion: By monitoring the disappearance of reactant signals and the stabilization of the product signal, the completion of the amidation reaction can be confirmed in real-time.

Ensure Batch-to-Batch Consistency: The spectral data from each batch can be compared to a "golden batch" profile to ensure consistency in product quality.

Detect Process Deviations: Any deviation from the expected spectral profile can trigger an alert, allowing for immediate investigation and corrective action.

On-line Chromatographic Methods:

For the production of this compound, on-line chromatography would be invaluable for:

Accurate Quantification of Product and Impurities: This allows for precise control over the final product purity.

Monitoring of Low-Level Impurities: On-line chromatography can detect trace impurities that may not be easily quantifiable by in-line spectroscopy.

Real-Time Release Testing (RTRT): With a validated on-line method, it may be possible to release the product for the next processing step without waiting for traditional laboratory-based quality control testing.

The integration of multiple PAT tools can provide a comprehensive understanding and control of the manufacturing process. For example, in a multi-step synthesis, different analytical techniques can be employed at each stage to capitalize on their specific advantages. nih.gov A study on a three-step synthesis utilized in-line NMR, UV/Vis, and IR, with a final on-line UHPLC analysis for precise quantification of all species. nih.gov

The following interactive table outlines the application of in-line and on-line methods for the quality assurance of this compound.

Analytical Method Application in Quality Assurance Key Advantages
In-line NIR SpectroscopyMonitoring blend uniformity, moisture content, and reaction progress.Rapid, non-invasive, suitable for solid and liquid samples. drawellanalytical.com
In-line Raman SpectroscopyTracking molecular structure changes, identifying polymorphs.High chemical specificity, insensitive to water. spectroscopyonline.com
In-line FTIR/MIR SpectroscopyMonitoring functional group transformations (e.g., acid to amide).Provides detailed molecular information. agcbio.com
On-line HPLC/UHPLCQuantifying product purity and impurity profiles.High resolution and sensitivity for complex mixtures. nih.gov

By leveraging these advanced analytical technologies, the sustainable manufacturing of this compound can be achieved with greater efficiency, consistency, and adherence to the principles of green chemistry.

Future Perspectives and Research Directions for N1,n4 Bis 2 Hydroxyethyl Succinamide

Unexplored Synthetic Pathways and Novel Catalysis Strategies

Traditional synthesis of N1,N4-bis(2-hydroxyethyl)succinamide likely involves direct condensation of succinic acid or its derivatives with ethanolamine (B43304), often requiring high temperatures and leading to potential side products. Future research should focus on developing greener and more efficient synthetic routes.

Biocatalysis stands out as a particularly promising avenue. Enzymes, especially from the lipase (B570770) family, are effective biocatalysts for forming amide bonds. bohrium.com A sustainable amidation strategy could be developed using enzymes like Candida antarctica lipase B (CALB), which can catalyze the coupling of carboxylic acids and amines, often in environmentally friendly solvents like cyclopentyl methyl ether (CPME). bohrium.comnih.govmdpi.com This enzymatic approach is simple, efficient, and can produce amides with excellent yields without requiring intensive purification. nih.govmdpi.com Another advanced biocatalytic route involves ATP-dependent amide bond synthetases (ABSs), which can perform amide bond formation in aqueous media, a crucial step towards ultimate sustainability. rsc.org These enzymes activate the carboxylic acid using ATP to form a reactive intermediate, which then couples with an amine within the same active site. rsc.orgrsc.org Exploring these enzymatic strategies could lead to a highly sustainable and efficient manufacturing process for this compound.

Potential Catalysis StrategyDescriptionAnticipated Advantages
Lipase-Catalyzed Amidation Use of lipases such as Candida antarctica lipase B (CALB) to catalyze the direct amidation of succinic acid and ethanolamine.High efficiency, use of green solvents, minimal purification, mild reaction conditions. bohrium.commdpi.com
ATP-Dependent Amide Synthesis Employment of ATP-dependent amide bond synthetases (ABSs) for synthesis in aqueous environments.High sustainability, avoids organic solvents, mimics natural synthesis pathways. rsc.orgrsc.org
Solvent-Free Synthesis Reaction of succinic acid and an ethanolamine precursor (e.g., urea) in the presence of a solid catalyst like boric acid under direct heating.Eliminates solvent use, reduces waste, high reaction rates.

Advanced Characterization Techniques for Understanding Complex Systems

A thorough understanding of the supramolecular behavior of this compound, especially its hydrogen-bonding capabilities, is critical for designing materials. The presence of both amide (N-H) and hydroxyl (O-H) groups suggests a strong capacity for forming extensive hydrogen-bond networks.

Advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Techniques such as 2D Wide-Line Separation (WISE) NMR can reveal differences in the molecular dynamics of functional groups and probe phase separation in polymer blends containing similar functional units. Furthermore, proton spin-spin relaxation (¹H T₂) measurements can correlate molecular mobility with mechanical properties.

Density Functional Theory (DFT) calculations should be employed to complement experimental data. DFT can elucidate the impact of hydrogen bonding on the vibrational spectra (e.g., Amide I and Amide II bands) and charge distribution within the molecule. nih.gov Such calculations have shown that the frequency dependence of the Amide I vibration is dominated by the C=O group's hydrogen bonding, while the Amide II vibration is primarily influenced by N-H hydrogen bonding. nih.gov This detailed understanding is crucial for interpreting spectroscopic data accurately.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel materials based on this compound can be significantly accelerated by integrating computational modeling with experimental validation.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the fundamental properties of the molecule. mdpi.com DFT calculations are effective for investigating the geometry, stability, and intermolecular interactions, particularly hydrogen bonding, between this compound molecules or with other molecules in a blend. mdpi.comnih.gov This approach can predict how structural modifications would influence these interactions, guiding the synthesis of derivatives with desired properties. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations offer a way to predict the macroscopic properties of materials derived from this compound. By simulating the self-assembly of these molecules, researchers can gain insights into the formation of larger structures, such as oligomers or polymers. tandfonline.com MD simulations can predict mechanical properties like elastic modulus and thermal properties like the glass transition temperature, providing a computational screening method before undertaking extensive laboratory work.

Computational MethodApplication for this compoundKey Insights
Density Functional Theory (DFT) Analyze molecular structure, vibrational frequencies, and hydrogen bond energies. mdpi.comnih.govacs.orgPredicts molecular stability, reactivity, and the strength of intermolecular interactions.
Molecular Dynamics (MD) Simulate the self-assembly of molecules and predict bulk material properties.Provides understanding of polymer chain dynamics, phase behavior, and mechanical responses.

Emerging Applications in Novel Material Science Frontiers

The unique bifunctionality of this compound—possessing both hydrogen-bonding amide groups and reactive hydroxyl groups—makes it an attractive building block for new materials.

Biodegradable Polymers and Hydrogels: The precursors, succinic acid and ethanolamine, are biocompatible, suggesting that polymers derived from this compound could also be biodegradable and suitable for biomedical applications. The hydroxyl groups can be used for further polymerization or cross-linking to create biodegradable hydrogels. Hydrogels based on similar monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) are extensively studied for biomedical uses, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. biointerfaceresearch.comresearchgate.netmdpi.com

Drug Delivery Systems: Polymers based on succinimide (B58015) derivatives are being explored for pH-responsive drug delivery. acs.orgnih.govresearchgate.net The amide linkages in this compound could be designed to be hydrolytically cleavable under specific physiological conditions, allowing for the controlled release of encapsulated therapeutic agents.

Functional Coatings and Adhesives: The excellent hydrogen-bonding capability of the amide and hydroxyl groups could be harnessed to develop high-performance adhesives and coatings with strong adhesion to various substrates.

Addressing Sustainability Challenges in Production and Application

A key future direction is to establish a fully sustainable life cycle for this compound and its derived materials. This involves using renewable feedstocks and ensuring environmentally benign end-of-life options.

Sustainable Monomer Production: Significant progress has been made in the bio-based production of the precursor monomers.

Succinic Acid: Bio-succinic acid is a top-value platform chemical that can be produced sustainably via the fermentation of renewable resources like glucose, glycerol, or seaweed. rsc.orgisbio.de This bio-based route offers a significantly lower environmental footprint, including reduced greenhouse gas emissions, compared to traditional petrochemical production. agrobiobase.comroquette.com

Ethanolamine: While conventionally produced from petrochemicals, research is underway to develop bio-based production routes. wikipedia.orgresearchgate.net One promising pathway involves the enzymatic decarboxylation of L-serine, which can be derived from fermentation. tudelft.nlbiobasedeconomy.nl

Life Cycle Assessment (LCA): A comprehensive LCA should be conducted to quantify the environmental impact of producing and using materials based on this compound. aiche.org Such assessments, covering the entire "cradle-to-gate" or "cradle-to-grave" cycle, are essential for verifying the sustainability benefits. evonik.combasf.com Companies like Evonik are increasingly publishing LCA data for their polyamide products to enhance transparency and help customers make sustainable choices. 3dadept.comvestamid.com

Identification of New Research Gaps and Collaborative Opportunities

The most significant research gap for this compound is the lack of fundamental data on its physicochemical properties and the performance of materials derived from it. Bridging this gap requires a multidisciplinary and collaborative approach.

Key Research Gaps:

Lack of optimized, scalable, and green synthesis protocols.

Absence of detailed characterization of its solid-state structure and solution behavior.

No reported data on its polymerization behavior or the properties of resulting polymers.

Unexplored potential in promising application areas like biomedicine and sustainable materials.

Collaborative Opportunities: Future progress will depend on collaborations between various research sectors.

Academia-Industry Partnerships: Academic labs can focus on fundamental research and discovery, while industrial partners can drive process development, scale-up, and commercialization. Roundtables and consortia focused on green and sustainable chemistry provide excellent models for such collaborations. acs.org

Interdisciplinary Research: Teams comprising synthetic chemists, polymer scientists, computational modelers, and bioengineers are needed to fully explore the synthesis-structure-property-application relationships.

Funding and Innovation Initiatives: Securing funding from organizations that support sustainable materials research, such as the Environmental Research & Education Foundation (EREF) or programs like the Wallenberg Initiative Material Science for Sustainability (WISE), will be crucial. erefdn.orgwise-materials.orgwallenberg.org These initiatives aim to bridge the gap between academic research and innovation in sustainability. wise-materials.org

By systematically addressing these research directions, the scientific community can fully elucidate the potential of this compound as a valuable platform chemical for the development of next-generation sustainable materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1,N4-bis(2-hydroxyethyl)succinamide, and how can structural purity be validated?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions, as exemplified by similar succinamide derivatives. For instance, amide bond formation between succinic acid derivatives and hydroxyethylamine can be achieved using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dichloromethane (DCM) . Post-synthesis, purification via reversed-phase C8 column chromatography (using methanol/water gradients) is effective for isolating the product in high purity (>95%) .
  • Characterization : Validate purity using high-resolution mass spectrometry (HRMS) and 1H/13C NMR. Key NMR signals include hydroxyl protons (δ ~5.0 ppm, broad) and ethylene glycol backbone protons (δ ~3.5–4.0 ppm). Carbonyl carbons (C=O) typically resonate at δ ~170–175 ppm in 13C NMR .

Q. What are the critical physicochemical properties of this compound, and how are they experimentally determined?

  • Solubility : Assess in polar solvents (e.g., water, DMSO) via gravimetric analysis. Hydroxyethyl groups enhance aqueous solubility compared to unmodified succinamides .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen. Decomposition temperatures >200°C indicate suitability for high-temperature applications (e.g., polymer synthesis) .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 37°C and monitor degradation via HPLC. Hydrolysis is minimal under neutral conditions but accelerates in acidic/basic media due to amide bond cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in this compound synthesis?

  • Key Variables :

  • Molar Ratios : A 1:2.2 stoichiometry of succinic acid derivative to hydroxyethylamine minimizes unreacted starting material .
  • Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
  • Temperature : Reactions at 0–4°C reduce side reactions (e.g., oxidation of hydroxyl groups) .
    • Troubleshooting : If yields remain low (<40%), consider replacing DCM with acetonitrile, which improves solubility of polar intermediates .

Q. What role does this compound play in ionizable lipid nanoparticles (LNPs) for mRNA delivery, and how is its performance evaluated?

  • Mechanistic Role : The compound’s hydroxyethyl groups facilitate pH-dependent ionization, enabling endosomal escape of mRNA cargo. Its amphiphilic structure stabilizes LNP bilayers composed of DOPE, cholesterol, and PEG-lipids .
  • Evaluation Metrics :

  • Encapsulation Efficiency : Quantify using Ribogreen® assays (>85% efficiency is optimal).
  • In Vivo Efficacy : Test in murine models by measuring target protein expression (e.g., luciferase) post-administration .
    • Optimization : Adjust the hydroxyethyl chain length to balance cytotoxicity and transfection efficiency. Shorter chains (C2) reduce toxicity but may compromise delivery .

Q. How can NMR techniques resolve structural ambiguities in this compound derivatives?

  • Challenge : Overlapping signals from hydroxyethyl and amide protons.
  • Solution :

  • gCOSY : Identify coupling between ethylene glycol protons (δ 3.5–4.0 ppm) and adjacent methylene groups.
  • HSQC/HMBC : Correlate hydroxyl protons (δ ~5.0 ppm) to carbonyl carbons (δ ~170 ppm) to confirm amide connectivity .
    • Example : In lignanamides, HMBC correlations between δ 8.42 ppm (amide NH) and δ 167.1 ppm (C=O) confirmed the dimeric structure .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.